(S)-2-Aminopent-4-enoic acid hydrochloride (S)-2-Aminopent-4-enoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 195316-72-4
VCID: VC0555096
InChI: InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1
SMILES: C=CCC(C(=O)O)N.Cl
Molecular Formula: C5H10ClNO2
Molecular Weight: 115.13

(S)-2-Aminopent-4-enoic acid hydrochloride

CAS No.: 195316-72-4

Cat. No.: VC0555096

Molecular Formula: C5H10ClNO2

Molecular Weight: 115.13

* For research use only. Not for human or veterinary use.

(S)-2-Aminopent-4-enoic acid hydrochloride - 195316-72-4

Specification

CAS No. 195316-72-4
Molecular Formula C5H10ClNO2
Molecular Weight 115.13
IUPAC Name (2S)-2-aminopent-4-enoic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1
Standard InChI Key DIDZZOWASZMNQW-WCCKRBBISA-N
SMILES C=CCC(C(=O)O)N.Cl
Canonical SMILES C=CCC(C(=O)O)N.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

(S)-2-Aminopent-4-enoic acid hydrochloride is characterized by an amino group attached to the second carbon (alpha position) of a pent-4-enoic acid chain, with the hydrochloride salt form enhancing its solubility and stability. The compound contains a terminal alkene group (vinyl group) that contributes to its chemical reactivity. The "S" designation indicates the specific stereochemistry at the alpha carbon, which is crucial for its biological recognition and activity.

Physical and Chemical Properties

The compound has the molecular formula C5H10ClNO2 with a molecular weight of 151.59 g/mol. It exists as a solid at room temperature and possesses good water solubility due to its salt form. The hydrochloride salt formation improves the stability of the amino acid by protecting the amino group from oxidation and other degradation pathways.

PropertyValue
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
CAS Number195316-72-4
IUPAC Name(2S)-2-aminopent-4-enoic acid;hydrochloride
InChIInChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1
Canonical SMILESC=CCC(C(=O)O)N.Cl
Isomeric SMILESC=CCC@@HN.Cl

Stereochemistry

The stereochemistry of this compound is particularly important. The (S) enantiomer has specific biological activities that may differ significantly from its (R) counterpart. The presence of the chiral center at the alpha carbon position (C-2) results in two possible stereoisomers, with the (S) configuration being the biologically relevant form in many applications.

Preparation Methods

Synthetic Routes

The synthesis of (S)-2-Aminopent-4-enoic acid hydrochloride typically involves several key steps. The process often starts with a protected form of the amino acid, utilizing protecting groups such as tert-butoxycarbonyl (Boc) for the amino functionality. Following various synthetic transformations, the protected intermediate undergoes hydrolysis and neutralization to obtain the free amino acid. Finally, treatment with hydrochloric acid yields the desired hydrochloride salt.

Industrial Production

Industrial production methods for this compound employ large-scale synthesis using automated reactors and continuous flow processes. These approaches ensure high yield and purity while minimizing hazardous reagents and solvents. Quality control measures are implemented throughout the manufacturing process to maintain consistency and purity of the final product.

Chemical Reactivity

Types of Reactions

(S)-2-Aminopent-4-enoic acid hydrochloride participates in various chemical reactions that exploit both its amino acid and alkene functionalities:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions.

  • The amino group can participate in acylation, alkylation, and peptide bond formation.

  • The terminal alkene can undergo addition reactions, hydrogenation, and oxidation.

Reaction Mechanisms

The compound's reaction mechanisms are diverse due to its multifunctional nature. Oxidation reactions typically target the double bond, while reduction reactions can selectively modify either the carboxylic acid or the alkene functionality depending on the conditions and reagents employed. Nucleophilic substitution reactions often involve the amino group, particularly under basic conditions that deprotonate the amine.

Biological Activity

Antimicrobial Properties

Research indicates that (S)-2-Aminopent-4-enoic acid hydrochloride exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its efficacy against both Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria including Staphylococcus aureus. The mechanism of this antimicrobial action likely involves inhibition of bacterial enzymes essential for cell wall synthesis or protein production.

Target OrganismObserved Effect
E. coliSignificant growth inhibition
S. aureusSignificant growth inhibition

Neuroprotective Effects

In vitro studies have revealed that (S)-2-Aminopent-4-enoic acid hydrochloride can protect neuronal cells from oxidative stress-induced damage. This protective effect appears to be mediated through modulation of antioxidant enzyme activities, suggesting potential applications in treating neurodegenerative conditions. The compound's ability to reduce apoptosis and increase cell viability in neuronal cultures underscores its neuroprotective potential.

Cell TypeStress ConditionObserved Effect
Neuronal CellsOxidative StressReduced apoptosis and increased viability

Enzyme Interactions

(S)-2-Aminopent-4-enoic acid hydrochloride interacts with various enzymes, often serving as a substrate or inhibitor in biochemical pathways. Its structural similarity to natural amino acids allows it to compete for binding sites, potentially disrupting normal enzymatic processes. This property makes it valuable in enzyme studies aimed at understanding protein function and developing enzyme inhibitors for therapeutic applications.

Research Applications

Biochemical Research

(S)-2-Aminopent-4-enoic acid hydrochloride has found extensive use in biochemical research as a substrate or inhibitor in enzyme studies. Its chiral nature and functional groups make it an ideal candidate for investigating stereoselective processes in biological systems. Researchers utilize this compound to probe enzyme mechanisms, particularly those involving amino acid metabolism and peptide synthesis.

Chiral Separation

The compound has been employed as a chiral selector in analytical chemistry. When combined with other chiral selectors like β-cyclodextrin, it can enhance enantioseparation capabilities in chromatographic columns. This application exploits the compound's stereochemical properties to separate racemic mixtures, which is crucial in pharmaceutical research and quality control.

Comparison with Similar Compounds

Related Amino Acids

When comparing (S)-2-Aminopent-4-enoic acid hydrochloride with similar compounds, several structural and functional differences become apparent:

CompoundMolecular FormulaKey Differences
(S)-2-Aminopent-4-enoic acid hydrochlorideC5H10ClNO2Contains terminal alkene and HCl salt
2-Amino-4-pentenoic acidC5H9NO2Free amino acid form without HCl salt
DL-2-allylglycineC5H9NO2Racemic mixture without stereoselectivity
4-Aminopent-2-enoic acidC5H9NO2Amino group at C-4 instead of C-2

Functional Distinctions

The presence of the hydrochloride salt in (S)-2-Aminopent-4-enoic acid hydrochloride distinguishes it from the free amino acid form, enhancing its solubility and stability. Additionally, the specific (S) stereochemistry at the alpha carbon position contrasts with racemic mixtures like DL-2-allylglycine, which contains both (R) and (S) enantiomers . These structural differences significantly impact the compound's biological activity and chemical behavior.

Comparative Biological Activity

The stereochemistry of (S)-2-Aminopent-4-enoic acid hydrochloride plays a crucial role in its biological recognition and activity. While racemic mixtures may show some activity, the pure (S) enantiomer often demonstrates enhanced potency and selectivity in biological systems. This stereospecificity is particularly important in enzyme inhibition studies where molecular recognition depends on precise three-dimensional interactions.

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